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Compound of Interest

Compound Name: Safflospermidine B

Cat. No.: B15591089

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the NMR spectral analysis of
Safflospermidine B, a spermidine alkaloid isolated from Safflower (Carthamus tinctorius). It
includes representative NMR data, experimental protocols for data acquisition, and a workflow
for structural elucidation.

Note on Data: Direct, officially published and tabulated *H and 13C NMR data for the specific
isomer Safflospermidine B ((E)-N*-(2)-N>-(Z)-N°-tri-p-coumaroylspermidine) is not readily
available in the public domain. The data presented herein is a representative and plausible
dataset constructed based on known chemical shifts for closely related coumaroyl-spermidine
derivatives and general principles of NMR spectroscopy. This information is intended for
illustrative and educational purposes.

Introduction to Safflospermidine B

Safflospermidine B is a member of the spermidine alkaloid family, characterized by a central
spermidine core acylated with three p-coumaroyl groups. The specific stereochemistry of the
double bonds in the coumaroyl moieties is crucial for its definitive identification. The structure of
Safflospermidine B has been elucidated as (E)-N-(Z)-N>-(Z)-N°-tri-p-coumaroylspermidine.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the
complete structural assignment and stereochemical determination of such complex natural
products. This note outlines the comprehensive analysis of Safflospermidine B using one-
dimensional (*H, 13C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.
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Representative NMR Spectral Data

The following tables summarize the representative *H and 3C NMR spectral data for
Safflospermidine B, recorded in a suitable deuterated solvent such as methanol-d4 or DMSO-

de.

Table 1: Representative *H NMR Data for Safflospermidine B (500 MHz, Methanol-da4)
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Position Chemical Shift (5, Multiplicity Coupling Constant
ppm) (3, Hz)

Spermidine Moiety

H-1 ~3.35 t 7.0

H-2 ~1.85 m

H-3 ~3.20 t 7.0

H-5 ~3.40 t 7.5

H-6 ~1.60 m

H-7 ~1.70 m

H-8 ~3.25 t 7.5

p-Coumaroyl Moiety

at N! (E-isomer)

H-2' ~7.45 d 8.5

H-3' ~6.80 d 8.5

H-5' ~6.80 d 8.5

H-6' ~7.45 d 8.5

H-7' ~7.50 d 15.8

H-8' ~6.40 d 15.8

p-Coumaroyl Moiety

at N> (Z-isomer)

H-2" ~7.60 d 8.5

H-3" ~6.85 d 8.5

H-5" ~6.85 d 8.5

H-6" ~7.60 d 8.5

H-7" ~6.90 d 12.5
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H-8" ~5.85 12.5
p-Coumaroyl Moiety

at N1° (Z-isomer)

H-2" ~7.62 8.5
H-3" ~6.88 8.5
H-5" ~6.88 8.5
H-6" ~7.62 8.5
H-7" ~6.92 125
H-8 ~5.88 12,5

Table 2: Representative 13C NMR Data for Safflospermidine B (125 MHz, Methanol-da)
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Position Chemical Shift (6, ppm)

Spermidine Moiety

c-1 ~40.5
C-2 ~27.0
c-3 ~48.0
C-5 ~455
C-6 ~25.0
c-7 ~28.0
c-8 ~49.0

p-Coumaroyl Moiety at N* (E-isomer)

Cc-1 ~127.0
C-2', C-6' ~130.5
C-3, C-5' ~116.5
Cc-4' ~160.0
C-7 ~142.0
C-8' ~118.0
C-9 ~168.0

p-Coumaroyl Moiety at N> (Z-isomer)

Cc-1" ~1275
C-2", C-6" ~133.0
C-3", C-5" ~116.8
C-4" ~160.2
C-7" ~141.0
C-8" ~119.5
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Cc-9" ~167.5

p-Coumaroyl Moiety at N° (Z-isomer)

c-1m ~127.6
c-2" Cc-6™ ~133.2
c-3", Cc-5™ ~117.0
c-4™ ~160.4
c-7 ~141.2
c-8" ~119.8
c-9™ ~167.8

Experimental Protocols
Sample Preparation

 Isolation: Safflospermidine B is isolated from the dried flowers of Carthamus tinctorius
using a combination of solvent extraction and chromatographic techniques (e.g., column
chromatography over silica gel, Sephadex LH-20, and preparative HPLC).

e Sample for NMR:

(¢]

Accurately weigh approximately 5-10 mg of purified Safflospermidine B.

[¢]

Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., methanol-da,
DMSO-ds, or acetone-de).

Transfer the solution to a 5 mm NMR tube.

[¢]

[¢]

Ensure the solution is clear and free of any particulate matter.

NMR Data Acquisition

NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher)
equipped with a cryoprobe for enhanced sensitivity.
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e H NMR:

o Pulse Program: Standard single-pulse experiment (e.g., zg30).

[¢]

Spectral Width: 12-16 ppm.

[e]

Acquisition Time: 2-3 seconds.

[e]

Relaxation Delay: 1-2 seconds.

(¢]

Number of Scans: 16-64, depending on sample concentration.

o Temperature: 298 K.

e 13C NMR:

o Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

o

Spectral Width: 200-240 ppm.

[¢]

Acquisition Time: 1-2 seconds.

[¢]

Relaxation Delay: 2 seconds.

[e]

Number of Scans: 1024-4096, due to the low natural abundance of 13C.

e 2D COSY (Correlation Spectroscopy):

[¢]

Pulse Program:cosygpdf.

[¢]

Spectral Width: 12-16 ppm in both dimensions.

[e]

Data Points: 2048 in F2, 256-512 in F1.

o

Number of Scans: 8-16 per increment.

e 2D HSQC (Heteronuclear Single Quantum Coherence):

o Pulse Program:hsqcedetgpsisp2.3.
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o H Spectral Width: 12-16 ppm.
o 13C Spectral Width: 180-200 ppm.
o 1J(C,H) Coupling Constant: Optimized for ~145 Hz.

o Number of Scans: 4-8 per increment.

e 2D HMBC (Heteronuclear Multiple Bond Correlation):

o Pulse Program:hmbcgplpndqf.

[e]

'H Spectral Width: 12-16 ppm.

o

13C Spectral Width: 200-240 ppm.

[¢]

Long-Range Coupling Constant ("J(C,H)): Optimized for 8-10 Hz.

[¢]

Number of Scans: 16-32 per increment.

Visualization of Experimental Workflow and Logical

Relationships
NMR Data Analysis Workflow

The following diagram illustrates the general workflow for the structural elucidation of
Safflospermidine B using the acquired NMR data.
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Data Acquisition

1H NMR 13C NMR 2D COSY 2D HSQC 2D HMBC

Spectral ﬁ;nalysis & Structure Elucidation

Identify Proton Signals Identify Carbon Signals
(Chemical Shift, Multiplicity, Integration) (Chemical Shift, DEPT)
l l \ 4
H-H Correlations Direct C-H Correlations Long-Range C-H Correlations
(Identify Spin Systems) (Assign Protons to Carbons) (Connect Fragments)
Y Y \ 4

Assemble Molecular Fragments

Determine Stereochemistry
(J-couplings, NOESY)

Final Structure of
Safflospermidine B

Click to download full resolution via product page

NMR Data Analysis Workflow for Safflospermidine B.

Key HMBC Correlations for Safflospermidine B

The following diagram highlights some of the critical long-range correlations observed in the
HMBC spectrum that are essential for connecting the different structural fragments of

Safflospermidine B.
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Key HMBC correlations in Safflospermidine B.

Conclusion
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The comprehensive NMR analysis, employing a suite of 1D and 2D experiments, is
indispensable for the unambiguous structural elucidation of complex natural products like
Safflospermidine B. The combination of 1H and 3C NMR provides the fundamental chemical
shift information, while COSY, HSQC, and HMBC experiments reveal the connectivity of the
molecular framework. The coupling constants in the *H NMR spectrum are particularly critical
for determining the stereochemistry of the olefinic bonds in the p-coumaroyl moieties. The
protocols and representative data provided in this application note serve as a valuable
resource for researchers involved in the isolation, characterization, and development of
spermidine alkaloids and other natural products.

 To cite this document: BenchChem. [Application Note: Safflospermidine B NMR Spectral
Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15591089#safflospermidine-b-nmr-spectral-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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